The Discovery and Development of GLPG3970: A First-in-Class SIK2/SIK3 Inhibitor
The Discovery and Development of GLPG3970: A First-in-Class SIK2/SIK3 Inhibitor
A Technical Whitepaper
Abstract
GLPG3970 is a first-in-class, orally bioavailable, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). Developed by Galapagos as part of its "Toledo" program, GLPG3970 emerged from a target discovery platform that identified the SIK family as crucial regulators of the immune system. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of GLPG3970. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIK inhibition in inflammatory diseases.
Introduction: The Toledo Program and the Discovery of SIKs as a Novel Target Class
The discovery of GLPG3970 is rooted in Galapagos' "Toledo" program, a broad drug discovery platform focused on identifying novel targets with a dual mode of action in inflammatory diseases.[1] Through this program, the Salt-Inducible Kinase (SIK) family was identified as a promising new target class.[1] SIKs, which belong to the AMP-activated protein kinase (AMPK) family, have been shown to play a pivotal role in modulating both pro-inflammatory and anti-inflammatory pathways.[2]
The rationale for targeting SIKs lies in their ability to control a molecular switch that governs the balance between inflammatory and regulatory immune responses.[3] Specifically, inhibition of SIKs has been demonstrated to suppress the production of pro-inflammatory cytokines while simultaneously enhancing the secretion of anti-inflammatory cytokines.[4][5] This dual functionality presented a compelling therapeutic hypothesis for a wide range of autoimmune and inflammatory conditions.
The Discovery of GLPG3970: A Selective SIK2/SIK3 Inhibitor
Following the identification of SIKs as a target, a high-throughput screening campaign was initiated to identify potent inhibitors. This led to the discovery of a 4-(5-substituted-benzimidazol-1-yl)benzamide chemical series with pan-SIK inhibitory activity.[6] Subsequent lead optimization efforts focused on improving selectivity for SIK2 and SIK3 over SIK1 to potentially avoid off-target effects.[6] These efforts culminated in the identification of GLPG3970, a potent and selective dual inhibitor of SIK2 and SIK3.[6]
Kinase Selectivity Profile
GLPG3970 exhibits high selectivity for SIK2 and SIK3 over SIK1 and a panel of other kinases. The inhibitory activity of GLPG3970 against the SIK isoforms is summarized in the table below.
| Kinase | IC50 (nM) |
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |
| Table 1: In vitro inhibitory activity of GLPG3970 against SIK isoforms. [6] |
Mechanism of Action: A Dual Immunomodulatory Effect
The therapeutic potential of GLPG3970 stems from its unique dual mechanism of action, which involves the modulation of key signaling pathways to rebalance the immune response.
Signaling Pathway
Inhibition of SIK2 and SIK3 by GLPG3970 leads to the dephosphorylation of downstream substrates, including CREB-regulated transcription coactivator 3 (CRTC3) and histone deacetylase 4 (HDAC4).[6] This dephosphorylation allows for the nuclear translocation of these proteins, where they modulate the transcription of cytokine genes. The net effect is a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (IL-12), and an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[5][6]
Figure 1: Simplified signaling pathway of SIK2/SIK3 inhibition by GLPG3970. This diagram illustrates how GLPG3970 inhibits SIK2/SIK3, leading to the dephosphorylation of CRTC3/HDAC4, which in turn modulates gene transcription to decrease pro-inflammatory cytokines and increase the anti-inflammatory cytokine IL-10.
Preclinical Development
The efficacy and mechanism of action of GLPG3970 were evaluated in a series of in vitro and in vivo preclinical studies.
In Vitro Studies
Experimental Protocol: The cellular target engagement of GLPG3970 with SIK1, SIK2, and SIK3 was assessed using the NanoBRET™ Target Engagement Assay (Promega). HEK293 cells were transiently transfected with NanoLuc®-SIK fusion vectors. Following incubation, cells were treated with varying concentrations of GLPG3970 and a cell-permeable fluorescent tracer. The BRET signal, representing the binding of the tracer to the NanoLuc®-SIK fusion protein, was measured. A decrease in the BRET signal upon addition of GLPG3970 indicated displacement of the tracer and therefore, target engagement. IC50 values were calculated from the dose-response curves.[6]
Figure 2: Experimental workflow for the NanoBRET Target Engagement Assay. This diagram outlines the key steps involved in assessing the binding of GLPG3970 to SIK isoforms in a cellular context.
Experimental Protocol: The effect of GLPG3970 on the subcellular localization of CRTC3 was evaluated in U2OS cells. Cells were seeded in microplates and treated with a range of GLPG3970 concentrations. Following treatment, cells were fixed, permeabilized, and stained with an anti-CRTC3 antibody and a nuclear counterstain (e.g., DAPI). Images were acquired using a high-content imaging system, and the nuclear-to-cytoplasmic ratio of CRTC3 fluorescence intensity was quantified to determine the extent of nuclear translocation. EC50 values were determined from the concentration-response curves.[6]
Experimental Protocol: To assess the immunomodulatory activity of GLPG3970, fresh human whole blood was incubated with various concentrations of the compound. The blood was then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After a specified incubation period, plasma was collected, and the levels of TNFα and IL-10 were measured using immunoassays (e.g., ELISA or multiplex bead-based assays). IC50 values for TNFα inhibition and the fold-increase in IL-10 production were calculated.[3]
In Vivo Studies: Murine Models of Arthritis
The therapeutic potential of GLPG3970 in inflammatory arthritis was investigated in two murine models: the interleukin-23 (IL-23)-induced psoriatic arthritis (PsA) model and the collagen-induced arthritis (CIA) model.[3]
Experimental Protocols:
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IL-23-Induced PsA Model: B10.RIII mice received a hydrodynamic intravenous injection of an mIL-23 enhanced episomal expression vector to induce PsA-like disease. Mice were then treated with GLPG3970 at three different doses for five weeks. Efficacy was evaluated by monitoring clinical scores and analyzing osteophyte formation via X-ray imaging. Inflammatory mediators in the paws were also quantified.[3]
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Collagen-Induced Arthritis (CIA) Model: DBA1J mice were immunized with type II bovine collagen emulsion on days 1 and 21 to induce arthritis. From day 32 to 47, mice were treated with GLPG3970. The efficacy of GLPG3970 was compared to an anti-TNF agent (Enbrel®) and was assessed by clinical score analysis and bone erosion (Larsen score) determined by X-ray imaging. Serum levels of anti-collagen type-II antibodies were also measured.[3]
Summary of Preclinical Efficacy in Arthritis Models:
| Model | Key Findings |
| IL-23-Induced PsA | GLPG3970 treatment decreased clinical score, osteophyte formation, and pro-inflammatory mediators.[3] |
| Collagen-Induced Arthritis | GLPG3970 reduced the clinical score, with the highest dose showing an effect comparable to anti-TNF treatment. This correlated with a reduction in the Larsen score and anti-collagen type-II antibody levels.[3] |
| Table 2: Preclinical efficacy of GLPG3970 in murine models of arthritis. |
Clinical Development
GLPG3970 advanced into clinical development to evaluate its safety, tolerability, and efficacy in several inflammatory diseases. The initial clinical program included a Phase 1b study in psoriasis and two Phase 2a studies in ulcerative colitis and rheumatoid arthritis.[4]
Phase 1b Study in Psoriasis (CALOSOMA)
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Study Design: A randomized, double-blind, placebo-controlled study in patients with moderate to severe psoriasis.[4]
-
Patient Population: 26 patients were randomized in a 3:2 ratio to receive either GLPG3970 or a placebo.[4]
-
Treatment: Oral, once-daily administration for 6 weeks.[4]
-
Primary Objective: To evaluate the safety and tolerability of GLPG3970.[4]
Efficacy Results:
| Endpoint | GLPG3970 (n=13) | Placebo (n=11) | p-value |
| PASI 50 Response at Week 6 | 4 (30.8%) | 0 (0%) | 0.002 |
| Table 3: Primary efficacy endpoint in the CALOSOMA study. [4] A PASI 50 response is defined as at least a 50% improvement from baseline in the Psoriasis Area and Severity Index. |
Phase 2a Study in Ulcerative Colitis (SEA TURTLE)
-
Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active ulcerative colitis.[4]
-
Patient Population: 31 biologic-naïve patients were randomized in a 2:1 ratio to receive either GLPG3970 or a placebo.[4]
-
Treatment: Oral, once-daily administration for 6 weeks.[4]
-
Primary Objective: To evaluate the efficacy of GLPG3970 compared to placebo.[7]
Efficacy Results:
| Endpoint | GLPG3970 (n=21) | Placebo (n=10) |
| Change from Baseline in Total Mayo Clinic Score at Week 6 | -2.7 | -2.6 |
| Table 4: Primary efficacy endpoint in the SEA TURTLE study. [4] |
Although the primary endpoint was not met, positive signals were observed on objective parameters such as endoscopy, histology, and fecal calprotectin.[4]
Phase 2a Study in Rheumatoid Arthritis (LADYBUG)
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Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.[4]
-
Patient Population: 28 patients were randomized in a 3:2 ratio to receive either GLPG3970 or a placebo.[4]
-
Treatment: Oral, once-daily administration for 6 weeks.[4]
-
Primary Objective: To evaluate the efficacy of GLPG3970 compared to placebo.[1]
Efficacy Results:
| Endpoint | GLPG3970 (n=16) | Placebo (n=12) |
| Change from Baseline in DAS28 (CRP) at Week 6 | -1.29 | -1.24 |
| Table 5: Primary efficacy endpoint in the LADYBUG study. [4] |
GLPG3970 did not show differentiation from placebo on the primary efficacy endpoint.[4]
Development Status and Future Directions
The initial clinical trial results for GLPG3970 showed a clear signal of activity in psoriasis but did not translate into significant clinical benefit in ulcerative colitis and rheumatoid arthritis at the dose and duration studied.[4][8] Following these results, Galapagos announced a shift in its Toledo program, focusing on the development of next-generation SIK inhibitors with potentially improved pharmacological profiles.[9] While the development of GLPG3970 for these initial indications was discontinued, the findings provided valuable clinical proof-of-concept for the role of SIK inhibition in inflammation.[4]
Conclusion
GLPG3970 is a pioneering molecule that has been instrumental in validating the therapeutic potential of targeting the SIK pathway in inflammatory diseases. Its discovery and development have provided a wealth of knowledge regarding the dual immunomodulatory effects of SIK2/SIK3 inhibition. Although GLPG3970 itself will not be further developed for psoriasis, ulcerative colitis, or rheumatoid arthritis, the insights gained from its preclinical and clinical evaluation are paving the way for a new generation of SIK inhibitors with the promise of delivering novel and effective treatments for a range of autoimmune and inflammatory disorders.
References
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- 3. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages | Semantic Scholar [semanticscholar.org]
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